molecular formula C37H38ClN B12422056 Nortriptyline impurity 3-d3 (hydrochloride)

Nortriptyline impurity 3-d3 (hydrochloride)

Cat. No.: B12422056
M. Wt: 535.2 g/mol
InChI Key: NDCVTZKKKWGAJA-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nortriptyline impurity 3-d3 (hydrochloride) involves the incorporation of deuterium into the Nortriptyline impurity 3 hydrochloride molecule. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of Nortriptyline impurity 3-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, is crucial in verifying the incorporation of deuterium and the overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Nortriptyline impurity 3-d3 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can regenerate the non-deuterated form of the compound .

Scientific Research Applications

Nortriptyline impurity 3-d3 (hydrochloride) has several scientific research applications:

Mechanism of Action

The mechanism of action of Nortriptyline impurity 3-d3 (hydrochloride) is similar to that of Nortriptyline. It primarily acts by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine at neuronal cell membranes. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and exerting antidepressant effects . The incorporation of deuterium may alter the pharmacokinetic and metabolic profiles of the compound, potentially leading to differences in its biological activity .

Comparison with Similar Compounds

    Nortriptyline impurity 3 hydrochloride: The non-deuterated version of the compound.

    Amitriptyline impurity 3 hydrochloride: A related tricyclic antidepressant impurity.

    Desipramine impurity 3 hydrochloride: Another tricyclic antidepressant impurity.

Uniqueness: Nortriptyline impurity 3-d3 (hydrochloride) is unique due to the incorporation of deuterium, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking and quantification in pharmacokinetic studies, as well as potential alterations in the compound’s metabolic stability and pharmacological effects .

Properties

Molecular Formula

C37H38ClN

Molecular Weight

535.2 g/mol

IUPAC Name

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]-N-(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C37H37N.ClH/c1-38(26-10-20-36-32-16-6-2-12-28(32)22-23-29-13-3-7-17-33(29)36)27-11-21-37-34-18-8-4-14-30(34)24-25-31-15-5-9-19-35(31)37;/h2-9,12-21H,10-11,22-27H2,1H3;1H/i1D3;

InChI Key

NDCVTZKKKWGAJA-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)CCC=C4C5=CC=CC=C5CCC6=CC=CC=C64.Cl

Canonical SMILES

CN(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)CCC=C4C5=CC=CC=C5CCC6=CC=CC=C64.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.